Cas no 1286712-61-5 (N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide)

N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
- N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
- VU0533596-1
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
- 1286712-61-5
- F6154-0248
- AKOS024533873
-
- インチ: 1S/C17H13N5O4/c23-15(18-8-14-19-10-4-1-2-5-11(10)20-14)12-9-26-17(21-12)22-16(24)13-6-3-7-25-13/h1-7,9H,8H2,(H,18,23)(H,19,20)(H,21,22,24)
- InChIKey: NIDNTPPJAIPDOT-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(NCC2=NC3C=CC=CC=3N2)=O)N=C1NC(C1=CC=CO1)=O
計算された属性
- せいみつぶんしりょう: 351.09675391g/mol
- どういたいしつりょう: 351.09675391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6154-0248-10μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-5mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-75mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-1mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-10mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-100mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-20μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-4mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-30mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6154-0248-2mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(furan-2-amido)-1,3-oxazole-4-carboxamide |
1286712-61-5 | 2mg |
$59.0 | 2023-09-09 |
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamideに関する追加情報
Recent Advances in the Study of N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide (CAS: 1286712-61-5)
The compound N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide (CAS: 1286712-61-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The structural complexity of this molecule, which combines benzodiazole, furan, and oxazole moieties, contributes to its high binding affinity and selectivity for target proteins. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to elucidate the interactions between this compound and its biological targets.
In vitro and in vivo studies have demonstrated promising results regarding the compound's efficacy in modulating key cellular pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide exhibited significant anti-proliferative activity against several cancer cell lines, with IC50 values in the low micromolar range. The compound's mechanism of action appears to involve the inhibition of protein kinases that are crucial for cell cycle progression and survival.
From a pharmacokinetic perspective, recent investigations have focused on improving the compound's bioavailability and metabolic stability. Structural modifications, such as the introduction of fluorine atoms or the optimization of the oxazole-carboxamide linkage, have shown potential in enhancing the compound's drug-like properties. These efforts are crucial for advancing this molecule from the preclinical stage to clinical trials.
In conclusion, N-(1H-1,3-benzodiazol-2-yl)methyl-2-(furan-2-amido)-1,3-oxazole-4-carboxamide represents a promising scaffold for the development of novel therapeutic agents. Future research directions may include further optimization of its pharmacological profile, exploration of combination therapies, and investigation of its potential in treating other diseases beyond oncology. The compound's unique chemical structure and demonstrated biological activities make it a valuable subject for ongoing research in the chemical biology and pharmaceutical sciences.
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